N-(3-acetylphenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
Overview
Description
N-(3-acetylphenyl)-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0754060 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis and biological evaluation of sulfonamide derivatives, highlighting their significance in developing therapeutic agents. For instance, novel benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activities against various cell lines, showcasing the potential of such compounds in cancer research. These studies often involve molecular docking and density functional theory (DFT) calculations to understand the compounds' interactions with biological targets (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Anticonvulsant Activity
Sulfonamide derivatives have been studied for their effectiveness as anticonvulsants. Research involving the metabolic inhibition properties of these compounds in animal models has shown promising results, indicating their potential for treating epilepsy or related neurological conditions (D. W. Robertson et al., 1987).
Prodrug Development
The exploration of sulfonamide derivatives as prodrugs has been a notable area of study. These investigations aim to enhance the solubility, stability, and bioavailability of pharmacologically active compounds, thus improving their therapeutic efficacy (J. D. Larsen, H. Bundgaard, & V. H. Lee, 1988).
Anticancer Agents
The development of sulfonamide derivatives as anticancer agents has been an area of significant interest. These compounds have been shown to induce pro-apoptotic activities in cancer cells, suggesting their potential as effective treatments for various types of cancer (Ö. Yılmaz et al., 2015).
Antimicrobial Agents
Research has also been conducted on the antimicrobial properties of sulfonamide derivatives. These compounds have been synthesized and evaluated for their activity against pathogenic bacterial and fungal strains, demonstrating their potential as antimicrobial agents (P. Sah et al., 2014).
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-15(26)17-4-3-5-19(14-17)24-22(27)16-6-10-20(11-7-16)25(2)30(28,29)21-12-8-18(23)9-13-21/h3-14H,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHRKAJTPZQBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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